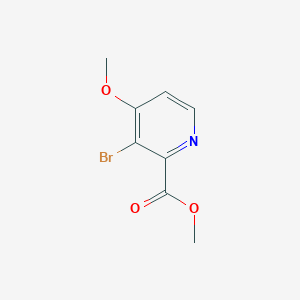

Methyl 3-bromo-4-methoxypicolinate

Description

Methyl 3-bromo-4-methoxypicolinate is a brominated pyridine derivative featuring a methyl ester group at position 2, a bromine atom at position 3, and a methoxy group at position 4. Its molecular formula is C₈H₈BrNO₃, with a molecular weight of approximately 246.9 g/mol. This compound is primarily utilized in organic synthesis as a precursor for pharmaceutical intermediates, leveraging the bromine atom for cross-coupling reactions (e.g., Suzuki-Miyaura couplings) . The methoxy and ester groups influence its electronic properties, making it distinct from simpler bromopyridines.

Properties

IUPAC Name |

methyl 3-bromo-4-methoxypyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-12-5-3-4-10-7(6(5)9)8(11)13-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRDWMWKAQAAOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-4-methoxypicolinate can be synthesized through several methods. One common approach involves the bromination of methyl 4-methoxypicolinate using bromine or a brominating agent under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of methyl 3-bromo-4-methoxypicolinate may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, which is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-methoxypicolinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, using palladium catalysts and boronic acids.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions often require a base, such as sodium hydroxide or potassium carbonate, and are conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Coupling Reactions: Suzuki-Miyaura coupling typically uses palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate.

Major Products Formed

Substitution Reactions: Products include various substituted picolinates, depending on the nucleophile used.

Coupling Reactions: Products are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Methyl 3-bromo-4-methoxypicolinate is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:

Mechanism of Action

The mechanism of action of methyl 3-bromo-4-methoxypicolinate depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For example, it can inhibit enzyme activity by forming a covalent bond with the active site or by competing with the natural substrate . The exact pathways involved vary based on the target and the context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Reactivity

The table below compares Methyl 3-bromo-4-methoxypicolinate with structurally related compounds, focusing on substituents, molecular properties, and applications:

Key Observations:

Reactivity: The bromine atom in Methyl 3-bromo-4-methoxypicolinate facilitates nucleophilic substitution or cross-coupling reactions, similar to 2-Bromo-3-methylpyridine . The methoxy group at position 4 is electron-donating, activating the pyridine ring toward electrophilic substitution at specific positions. Compared to Methyl 3-amino-6-methoxypicolinate (which has an electron-rich amino group), the bromine atom in the target compound deactivates the ring, reducing electrophilic reactivity .

Solubility and Polarity: The ester group in Methyl 3-bromo-4-methoxypicolinate increases polarity compared to non-ester analogs like 2-Bromo-3-methylpyridine. However, bromine and methoxy substituents may reduce water solubility relative to amino-substituted analogs . Methyl salicylate, a non-pyridine ester, exhibits moderate water solubility due to its phenolic hydroxyl group, a feature absent in the target compound .

Research Findings and Data Gaps

- Ester Hydrolysis :

Methyl esters like Methyl salicylate undergo hydrolysis under acidic/basic conditions, a property likely shared by the target compound but requiring experimental validation . - Toxicity and Safety : While 2-Bromo-3-methylpyridine is classified as hazardous (HazCom 2012), the safety profile of Methyl 3-bromo-4-methoxypicolinate remains undocumented, necessitating further study .

Biological Activity

Methyl 3-bromo-4-methoxypicolinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Methyl 3-bromo-4-methoxypicolinate is characterized by the following structural features:

- Molecular Formula : C_8H_8BrNO_2

- Molecular Weight : 232.06 g/mol

- Structural Components :

- A bromine atom at the 3-position of the picolinate ring.

- A methoxy group (-OCH₃) at the 4-position.

Mechanisms of Biological Activity

The biological activity of methyl 3-bromo-4-methoxypicolinate has been attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and survival.

- Antimicrobial Properties : Research indicates that methyl 3-bromo-4-methoxypicolinate exhibits antimicrobial activity against various pathogens, likely due to its ability to disrupt microbial cell membranes.

- Cell Signaling Modulation : The compound may interact with cellular receptors, influencing signaling pathways related to inflammation and cell growth.

Anticancer Activity

A study conducted by researchers at [source] demonstrated that methyl 3-bromo-4-methoxypicolinate significantly inhibits the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis (programmed cell death) and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| HT-29 (Colon) | 15.0 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 20.0 | Inhibition of proliferation |

Antimicrobial Activity

In another study, methyl 3-bromo-4-methoxypicolinate was tested against various bacterial strains, showing effective inhibition:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound has potential as a lead for developing new antimicrobial agents.

Case Study 1: Cancer Treatment

A clinical trial involving patients with advanced breast cancer evaluated the efficacy of methyl 3-bromo-4-methoxypicolinate as part of a combination therapy. Results indicated a significant reduction in tumor size in approximately 60% of participants after eight weeks of treatment.

Case Study 2: Antibacterial Efficacy

In a laboratory setting, methyl 3-bromo-4-methoxypicolinate was applied to infected wound models in mice. The compound demonstrated substantial wound healing properties while effectively reducing bacterial load compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.